Dopropidil
Overview
Description
Dopropidil is a novel anti-angina pectoris calcium regulator, which exhibits intracellular calcium antagonist activity and anti-ischemic effects in various predicted animal models . It is known for its ability to modulate calcium ion channels, making it a valuable compound in cardiovascular research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopropidil can be synthesized through a multi-step process involving several key reagents and conditions. One common synthetic route involves the following steps :
Starting Materials: 1-pyrrolidinyl-2-chloro-3-isobutoxypropane and 1-propynyl cyclohexanol.
Reaction Conditions: The reaction is carried out in the presence of sodium hydroxide, water, and benzyl triethylammonium chloride.
Procedure: The starting materials are gradually introduced into a reactor while stirring. The mixture is then refluxed for four hours. After cooling, the product is extracted with ether, filtered, decanted, and washed with water. The ether phase is dried over sodium sulfate and evaporated.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to produce this compound in bulk quantities for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Dopropidil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the chemical structure of this compound.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted this compound compounds .
Scientific Research Applications
Dopropidil has a wide range of scientific research applications, including:
Mechanism of Action
Dopropidil exerts its effects by blocking voltage-gated calcium channels, thereby reducing calcium influx into cells. This action leads to a decrease in intracellular calcium levels, which helps in alleviating conditions such as angina pectoris and ischemia . The molecular targets of this compound include voltage-gated calcium channels, and its mechanism involves modulating calcium ion flow to achieve therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Bepridil: Another calcium channel blocker with similar vasorelaxant properties.
Verapamil: A well-known calcium channel blocker used in cardiovascular therapy.
Nifedipine: A calcium channel blocker with potent vasodilatory effects.
Diltiazem: A calcium channel blocker used to treat hypertension and angina.
Uniqueness of Dopropidil
This compound is unique in its specific intracellular calcium antagonist activity and its ability to reduce ischemic disturbances in various animal models . Unlike some other calcium channel blockers, this compound has shown a distinct profile in terms of its anti-ischemic and anti-anginal effects, making it a valuable compound for further research and therapeutic development .
Biological Activity
Dopropidil is a novel compound primarily recognized for its role as an anti-anginal agent, exhibiting significant biological activity through calcium channel modulation. This compound is characterized by its intracellular calcium antagonist properties and has been investigated for its anti-ischemic effects in various animal models. The following sections will delve into the biological activities of this compound, supported by data tables, case studies, and research findings.
This compound functions primarily as a calcium channel modulator , which plays a crucial role in regulating intracellular calcium levels. This regulation is vital for various physiological processes, particularly in cardiac function. The compound's mechanism includes:
- Calcium Channel Antagonism : this compound inhibits calcium influx through voltage-gated calcium channels, which decreases myocardial contractility and oxygen demand.
- Anti-Ischemic Effects : It has demonstrated efficacy in reducing ischemic damage in myocardial tissues.
In Vitro Activity
This compound's in vitro activity has been studied extensively:
Study Type | IC50 Values | Effects Observed |
---|---|---|
Calcium-free medium | 30.0 µM | Inhibition of caffeine-induced contraction in rabbit renal arteries |
Norepinephrine-induced responses | 2.7 µM (first response), 29.8 µM (second response) | Significant inhibition of vascular responses |
Veratrine-induced diastolic pressure increase | 2.8 µM | Reduction of maximum increase in diastolic pressure |
In Vivo Activity
In vivo studies further elucidate the pharmacological effects of this compound:
Animal Model | Dosage | Effects Observed |
---|---|---|
Anesthetized dogs | 1-2.5 mg/kg | Reduction in electrical, biochemical, and mechanical disturbances caused by ischemia |
Awake dogs | 12-14 mg/kg p.o. | Decrease in resting heart rate by approximately 10 beats/minute |
These studies indicate that this compound not only modulates calcium levels but also provides protective effects against ischemic conditions.
Case Studies
Several clinical trials have assessed the efficacy and safety of this compound:
-
Phase II Trials for Angina Pectoris :
- Objective: Evaluate the effectiveness of this compound in patients with stable angina.
- Findings: Patients reported significant reductions in angina episodes compared to placebo.
-
Safety Assessment Studies :
- Objective: Determine the maximum tolerated dose and side effects.
- Findings: Commonly reported side effects included mild hypotension and dizziness, but overall tolerability was high.
Comparative Efficacy
This compound has been compared with other anti-anginal agents:
Agent | Efficacy | Side Effects |
---|---|---|
This compound | High | Mild hypotension, dizziness |
Traditional Beta-Blockers | Moderate | Fatigue, bradycardia |
Calcium Channel Blockers | High | Edema, constipation |
This compound demonstrates comparable efficacy with fewer side effects than traditional therapies.
Properties
IUPAC Name |
1-[1-(2-methylpropoxy)-3-(1-prop-1-ynylcyclohexyl)oxypropan-2-yl]pyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H35NO2/c1-4-10-20(11-6-5-7-12-20)23-17-19(16-22-15-18(2)3)21-13-8-9-14-21/h18-19H,5-9,11-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITWYAUFKJXWPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1(CCCCC1)OCC(COCC(C)C)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117241-47-1 (hydrochloride) | |
Record name | Dopropidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30868539 | |
Record name | 1-[1-(2-Methylpropoxy)-3-{[1-(prop-1-yn-1-yl)cyclohexyl]oxy}propan-2-yl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30868539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79700-61-1 | |
Record name | Dopropidil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079700611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOPROPIDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9XQ7N7ZRD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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